molecular formula C13H10O2S B1656108 Ethanone, 1-(4-benzoyl-2-thienyl)- CAS No. 50460-00-9

Ethanone, 1-(4-benzoyl-2-thienyl)-

Cat. No.: B1656108
CAS No.: 50460-00-9
M. Wt: 230.28 g/mol
InChI Key: QVCRXOJHGYLCPC-UHFFFAOYSA-N
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Description

"Ethanone, 1-(4-benzoyl-2-thienyl)-" is a ketone derivative featuring a thiophene ring substituted with a benzoyl group at the 4-position and an acetyl (ethanone) group at the 2-position. Thiophene-based compounds are valued for their aromatic stability and electronic properties, which influence reactivity in synthesis and biological activity .

Properties

CAS No.

50460-00-9

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

1-(4-benzoylthiophen-2-yl)ethanone

InChI

InChI=1S/C13H10O2S/c1-9(14)12-7-11(8-16-12)13(15)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

QVCRXOJHGYLCPC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CS1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups : The benzoyl group in the target compound may increase electrophilicity compared to benzyl () or methyl groups (), influencing reactivity in nucleophilic additions .
2.2 Ring System Variations
Compound Name Ring System Heteroatoms Aromatic Stability Applications
Ethanone, 1-(4-benzoyl-2-thienyl)- Thiophene 1 sulfur High Electronics, photovoltaics
1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]ethanone Thiazolidinethione 2 sulfurs, 1 nitrogen Moderate (non-aromatic) Enzyme inhibition, redox reactions
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone Thiazole 1 sulfur, 1 nitrogen High Antimicrobial agents

Key Observations :

  • Thiophene vs. Thiazole : Thiophene’s sulfur-only ring (target compound) offers distinct electronic properties compared to thiazole’s nitrogen-containing system (), affecting π-π stacking and binding to biological targets .
  • Non-aromatic systems: Thiazolidinethione () may exhibit reduced stability but increased reactivity due to ring strain and thioxo groups .

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